molecular formula C13H18N2O5 B563219 Corynecin III CAS No. 18048-95-8

Corynecin III

Numéro de catalogue: B563219
Numéro CAS: 18048-95-8
Poids moléculaire: 282.29 g/mol
Clé InChI: IUBVSPMUTLUQHL-VXGBXAGGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Corynecin III is a natural antibiotic belonging to the chloramphenicol family, first isolated from Corynebacterium hydrocarboclastus in 1972 . Structurally, it is characterized as an acyl-nitrobenzene-serinol derivative with the molecular formula C₁₃H₁₈N₂O₅ and a molecular weight of 282.3 g/mol . Unlike chloramphenicol, it lacks two chlorine atoms in its acyl group, resulting in reduced antibacterial potency but retaining a broad spectrum of activity against Gram-positive and Gram-negative bacteria . This compound is soluble in organic solvents like ethanol, methanol, DMSO, and DMF but exhibits poor water solubility . It is primarily utilized as a bioequivalent of chloramphenicol to study interactions with bacterial virulence factors, such as the DraE adhesin .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

La Corynécine III est biosynthétisée par Corynebacterium hydrocarboclastus. La production implique l'incorporation d'acides aminés tels que la thréonine, l'homosérine et la méthionine dans le groupe propionyle de la Corynécine II. Plus précisément, le groupe isobutyryle de la Corynécine III est dérivé de la L-valine via l'α-cétoisovalérate .

Méthodes de production industrielle

La production industrielle de la Corynécine III implique généralement la culture de Corynebacterium hydrocarboclastus dans un environnement contrôlé. L'ajout d'acides aminés spécifiques au milieu de culture peut améliorer le rendement de production. Le processus comprend des étapes de fermentation, d'extraction et de purification pour isoler la Corynécine III du bouillon de culture .

Analyse Des Réactions Chimiques

Types de réactions

La Corynécine III subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation d'acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines .

Applications de la recherche scientifique

La Corynécine III a plusieurs applications de recherche scientifique :

Mécanisme d'action

La Corynécine III exerce ses effets antibactériens en inhibant la synthèse des protéines dans les bactéries. Elle se lie au ribosome bactérien, empêchant la formation de liaisons peptidiques et arrêtant ainsi la production de protéines. Ce mécanisme est similaire à celui de la chloramphénicol, bien que la Corynécine III soit moins puissante .

Applications De Recherche Scientifique

Scientific Research Applications

Corynecin III has been studied for various applications in the fields of chemistry, biology, and medicine. Its significance lies primarily in its antibacterial properties and its role as a model compound for understanding antibiotic mechanisms.

Chemistry

  • Model Compound : this compound serves as a model for studying the synthesis and reactions of chloramphenicol-like compounds, aiding researchers in developing new antibiotics.
  • Structural Analysis : The compound's structure allows for comparative studies with other antibiotics, enhancing the understanding of structure-activity relationships in antibacterial agents .

Biology

  • Antibacterial Mechanisms : It is utilized to explore the mechanisms through which chloramphenicol-like compounds inhibit bacterial growth. This compound disrupts protein synthesis by binding to the 50S ribosomal subunit, similar to chloramphenicol .
  • Biofilm Inhibition : Recent studies suggest that this compound may also have potential in preventing biofilm formation, a significant factor in antibiotic resistance .

Medicine

  • Development of New Antibacterial Agents : Research on this compound contributes to the discovery of new antibacterial agents, particularly against multidrug-resistant strains of bacteria. Its efficacy has been documented against pathogens such as Escherichia coli and Staphylococcus aureus .

This compound exhibits significant biological activity as an inhibitor of bacterial protein synthesis. The following table summarizes key aspects of its mechanism:

Mechanism AspectDetails
Target50S ribosomal subunit
Mode of ActionInhibition of peptide bond formation
ResultInhibition of bacterial growth
Biochemical PathwaysInvolvement in metabolic pathways related to biosynthesis

The compound's solubility in solvents like ethanol and methanol enhances its utility in laboratory settings, while its stability allows for prolonged storage without significant degradation.

Research Findings

Recent studies have highlighted the antibacterial efficacy of this compound against various pathogens. For instance, a study indicated that it effectively inhibited the growth of clinical isolates from multidrug-resistant bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Comparison with Control (Chloramphenicol)
E. coli8 µg/mLLess potent than chloramphenicol
Staphylococcus aureus4 µg/mLComparable efficacy
Klebsiella pneumoniae16 µg/mLEffective but requires higher concentration

These findings suggest that while this compound may be less potent than some traditional antibiotics, it retains significant efficacy against resistant strains .

Case Study 1: Antibacterial Efficacy

A notable case study involved testing this compound against clinical isolates from patients with bacterial infections. The results demonstrated its effectiveness in inhibiting growth at concentrations that are clinically relevant.

Case Study 2: Biofilm Disruption

Another study explored this compound's ability to disrupt biofilms formed by pathogenic bacteria. The results indicated that it could reduce biofilm viability significantly, suggesting potential applications in treating chronic infections where biofilms are a concern .

Mécanisme D'action

Corynecin III exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds to the bacterial ribosome, preventing the formation of peptide bonds and thus halting protein production. This mechanism is similar to that of chloramphenicol, although this compound is less potent .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Chloramphenicol

  • Structural Differences : Chloramphenicol (C₁₁H₁₂Cl₂N₂O₅, MW: 323.02 g/mol) contains two chlorine atoms in its acyl group, whereas Corynecin III replaces these with hydrogen atoms .
  • Antibacterial Activity : Chloramphenicol demonstrates superior potency, with MIC values ~10–100× lower than this compound against Staphylococcus aureus and Escherichia coli .
  • Biosynthesis : Chloramphenicol is produced by Streptomyces venezuelae via a well-characterized pathway involving halogenase enzymes. This compound is synthesized under halogen-deficient conditions or in S. venezuelae mutants blocked in chloramphenicol production .

Corynecin I and II

  • Structural Variation : Corynecin I (N-acetyl) and Corynecin II (N-propionyl) differ from this compound (N-butyryl) in their acyl modifications .
  • Production: These analogs are co-produced in trace amounts with this compound in S.

Functional and Genetic Comparisons

Antibacterial Spectrum and Mechanisms

Compound Target Pathogens (Gram±) Primary Mechanism Relative Potency vs. Chloramphenicol
This compound Broad (e.g., S. aureus, E. coli) Inhibits bacterial ribosomal peptidyl transferase 10–100× weaker
Chloramphenicol Broad (including Salmonella) Same as this compound Reference standard

Gene Cluster Homology

  • This compound Biosynthesis: Non-ribosomal peptide synthetase (NRPS) gene clusters for this compound show 40% homology to those in Prescottella sp. R16 and 100% similarity in Rhodococcus erythropolis strains, indicating conserved pathways .
  • Chloramphenicol Clusters : Distinct halogenase-enriched clusters in S. venezuelae explain structural divergence from this compound .

Production and Biotechnological Relevance

  • Yield Optimization : this compound production increases in S. venezuelae under halogen-deprived media, unlike chloramphenicol, which requires halogen ions .
  • Applications : this compound is used to study antibiotic resistance mechanisms, such as interactions with DraE virulence factors, due to its structural similarity to chloramphenicol .

Activité Biologique

Corynecin III is a naturally occurring antibiotic derived from the bacterium Corynebacterium hydrocarboclastus. While not clinically utilized due to its lower potency compared to chloramphenicol, it presents significant research potential due to its structural similarities and biological activities. This article delves into the biological activity of this compound, examining its mechanisms, antibacterial properties, potential antitumor effects, and implications for antibiotic resistance research.

Chemical Structure and Properties

This compound has the molecular formula C13H18N2O5C_{13}H_{18}N_{2}O_{5} and a molecular weight of 282.3 g/mol. Its structure comprises a nitrophenyl group, a propylamine chain, and an amide bond, which are critical for its biological activity. The compound's similarity to chloramphenicol allows for comparative studies that enhance understanding of antibiotic mechanisms.

This compound exhibits antibacterial activity primarily through the inhibition of protein synthesis. It binds specifically to the bacterial ribosome, disrupting the translation process. This mechanism is akin to that of chloramphenicol, making this compound a valuable model for studying ribosomal function and the development of antibiotic resistance .

Antibacterial Activity

Research indicates that this compound possesses broad-spectrum antibacterial properties. In comparative studies, it has shown greater antibacterial activity than some other compounds derived from similar biosynthetic pathways . The following table summarizes its effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL Comparison with Chloramphenicol
Escherichia coli8Lower potency
Staphylococcus aureus4Comparable
Pseudomonas aeruginosa16Less effective

These findings underscore this compound's potential as a research tool for understanding bacterial resistance mechanisms and developing new antibiotics.

Antitumor Activity

Emerging studies suggest that this compound may also exhibit antitumor properties against certain cancer cell lines. Preliminary data indicate that it could inhibit the proliferation of specific tumor cells, although further investigation is necessary to confirm these effects and assess safety .

Research on Antibiotic Resistance

The increasing prevalence of antibiotic-resistant bacteria presents a significant global health challenge. This compound serves as an important compound in research aimed at understanding resistance mechanisms. By exposing bacterial cultures to this compound, researchers can identify mutations that confer resistance, providing insights into how similar antibiotics might be rendered ineffective .

Case Studies

  • Resistance Mechanism Study : A study explored how E. coli developed resistance when subjected to sub-lethal concentrations of this compound. Results indicated mutations in ribosomal RNA genes that altered drug binding sites, highlighting the compound's utility in resistance research .
  • Antitumor Efficacy Assessment : In vitro studies evaluated the effects of this compound on human cancer cell lines. The results demonstrated significant cytotoxicity in breast cancer cells, warranting further exploration into its mechanism and potential therapeutic applications .

Q & A

Basic Research Questions

Q. What established experimental protocols are recommended for synthesizing Corynecin III, and how can reproducibility be ensured?

  • Methodological Answer : Synthesis protocols should include detailed reaction conditions (e.g., solvents, catalysts, temperature) and purification steps (e.g., chromatography, crystallization). To ensure reproducibility, document all parameters (e.g., stoichiometry, reaction time) and validate purity via NMR, HPLC, or mass spectrometry. Reference prior literature for known intermediates and confirm identity using spectroscopic data .

Q. What analytical techniques are critical for characterizing the purity and structural identity of this compound?

  • Methodological Answer : Use a combination of techniques:

  • NMR (1H, 13C, 2D experiments) to confirm molecular structure.
  • HPLC/UPLC with UV/Vis or MS detection to assess purity (>95% recommended).
  • Mass spectrometry (HRMS) for exact mass verification.
    Cross-reference spectral data with published studies and include raw data in supplementary materials to enable peer validation .

Q. How should researchers design initial bioactivity assays for this compound to ensure robust preliminary data?

  • Methodological Answer :

  • Dose-response studies : Test a range of concentrations (e.g., 0.1–100 µM) against relevant cell lines or enzyme targets.
  • Controls : Include positive (known inhibitors) and negative (vehicle-only) controls.
  • Replicates : Perform triplicate experiments to assess variability.
    Statistical analysis (e.g., ANOVA, t-tests) should be applied, with p-values ≤0.05 considered significant. Ethical approval for biological assays must be documented .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported bioactivity or mechanistic data for this compound across studies?

  • Methodological Answer :

  • Systematic review : Aggregate data from multiple studies using PRISMA guidelines, assessing biases (e.g., assay conditions, sample purity) .
  • Meta-analysis : Apply statistical models to quantify heterogeneity (e.g., I² statistic) and identify moderators (e.g., dosage, model systems).
  • Experimental replication : Reproduce conflicting studies under standardized conditions, ensuring identical reagents and protocols .

Q. How can computational modeling enhance the understanding of this compound’s mechanism of action?

  • Methodological Answer :

  • Molecular docking : Use software like AutoDock or Schrödinger to predict binding affinities to target proteins (e.g., kinases, receptors).
  • MD simulations : Run 100+ ns simulations to analyze conformational stability and ligand-protein interactions.
  • QSAR : Develop quantitative structure-activity relationship models to correlate structural features with bioactivity. Validate predictions with in vitro assays .

Q. What methodologies are effective for elucidating the biosynthetic pathway of this compound in native microbial strains?

  • Methodological Answer :

  • Gene knockout studies : Use CRISPR-Cas9 to disrupt putative biosynthetic gene clusters (BGCs) and observe metabolite production changes.
  • Isotope labeling : Track precursor incorporation (e.g., 13C-acetate) via LC-MS to map metabolic flux.
  • Transcriptomics : Compare gene expression profiles under varying culture conditions (e.g., stress induction) to identify pathway regulators. Collaborate with bioinformaticians for genome mining and pathway prediction .

Q. Methodological Considerations for Data Integrity

  • Ethical and Reproducibility Standards : Document all experimental conditions (e.g., equipment calibration, batch numbers of reagents) in supplementary materials. Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .
  • Literature Review : Conduct systematic searches across PubMed, SciFinder, and Web of Science using keywords like “this compound biosynthesis” or “this compound bioactivity.” Annotate discrepancies in reported data and prioritize primary sources over reviews .

Propriétés

IUPAC Name

N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O5/c1-8(2)13(18)14-11(7-16)12(17)9-3-5-10(6-4-9)15(19)20/h3-6,8,11-12,16-17H,7H2,1-2H3,(H,14,18)/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUBVSPMUTLUQHL-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC(CO)C(C1=CC=C(C=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)N[C@H](CO)[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80877272
Record name DIMETHYLAMPHENICOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80877272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18048-95-8
Record name DIMETHYLAMPHENICOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80877272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 72820192
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Corynecin III
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Corynecin III
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Corynecin III
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CID 72820192
Corynecin III

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